![molecular formula C11H14F2N2O B1487206 4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine CAS No. 2004311-66-2](/img/structure/B1487206.png)
4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-2-methoxyphenylamine, commonly referred to as DFMP, is a synthetic compound that has been studied for its potential applications in scientific research. DFMP has been used in a variety of lab experiments, including those that involve the study of biochemical and physiological processes.
Scientific Research Applications
DFMP has been used in a variety of scientific research applications, including those involving the study of biochemical and physiological processes. It has been used to study the effects of various drugs on the brain and has been used to study the effects of various hormones on the body. Additionally, DFMP has been used to study the effects of various environmental pollutants on the body.
Mechanism of Action
DFMP functions by binding to certain receptors in the body, such as the dopamine and serotonin receptors. This binding triggers a cascade of biochemical and physiological effects that can be studied in lab experiments. It is believed that DFMP has a selective affinity for certain receptors, which allows researchers to study the effects of specific compounds on the body.
Biochemical and Physiological Effects
DFMP has been found to have a variety of biochemical and physiological effects. These effects include an increase in dopamine and serotonin levels, an increase in energy levels, an improvement in mood, and an increase in focus and concentration. Additionally, DFMP has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
DFMP has several advantages for use in lab experiments. It is relatively safe to use, has low toxicity, and is relatively inexpensive. Additionally, it has a high affinity for certain receptors, which allows researchers to study the effects of specific compounds on the body. However, DFMP also has some limitations. For example, it can be difficult to synthesize and the effects of DFMP can vary depending on the dosage used.
Future Directions
The potential applications of DFMP are vast and there are many potential future directions for research. One potential future direction is to explore the use of DFMP as a potential therapeutic agent for neurological and psychiatric disorders. Additionally, DFMP could be used to study the effects of environmental pollutants on the body. Furthermore, DFMP could be used in the development of new drugs and drug delivery systems. Finally, DFMP could be used to study the effects of various hormones on the body and to study the effects of various drugs on the brain.
properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-16-10-6-8(2-3-9(10)14)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCDWZLYPNFTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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